molecular formula C13H7F4NO2S B1411756 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid CAS No. 2088941-80-2

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid

Cat. No.: B1411756
CAS No.: 2088941-80-2
M. Wt: 317.26 g/mol
InChI Key: YIXJCEFISAJFJX-UHFFFAOYSA-N
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Description

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenylsulfanyl group, and a pyridine ringThe trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of molecules, making it a valuable moiety in drug design .

Preparation Methods

The synthesis of 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylsulfanyl group can form strong interactions with protein targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid include other trifluoromethylated pyridines and phenylsulfanyl derivatives. These compounds share similar structural features but may differ in their specific functional groups or substitution patterns. For example:

    3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2S/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXJCEFISAJFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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